molecular formula C66H112O12S3Zr B561289 Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-. CAS No. 109766-35-0

Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.

Cat. No.: B561289
CAS No.: 109766-35-0
M. Wt: 1285.0 g/mol
InChI Key: CAWRZKUIHRTNMA-UHFFFAOYSA-N
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Description

Historical Development of Organozirconium Compounds

Organozirconium chemistry originated in the mid-20th century with the synthesis of zirconocene dibromide (Cp₂ZrBr₂) in 1953. This discovery emerged alongside Geoffrey Wilkinson’s pioneering work on metallocenes, which revolutionized coordination chemistry. By 1970, zirconocene hydrochloride (Schwartz’s reagent) was developed, enabling hydrozirconation reactions critical for organic synthesis. The 1980s–2000s saw advancements in polymerization catalysis, with zirconocenes becoming central to Ziegler-Natta processes for polyolefin production. Nobel Prize-winning work by Ei-Ichi Negishi further solidified organozirconium reagents’ role in cross-coupling reactions.

Classification and Nomenclature of Zirconate Coupling Agents

Zirconate coupling agents are classified by their molecular architecture and functional groups:

Type Structure Example
Neoalkoxy zirconates Zr-O bonds with branched alkoxy ligands Zirconium IV 2,2-bis(2-propenolatomethyl)butanolato
Coordinate zirconates Chelating ligands (e.g., phosphato, sulfonato) Tris(dodecylbenzenesulfonato) derivatives
Amino-functional Nitrogen-containing substituents NZ-37 (aromatic amino zirconate)

The compound zirconium, 2,2-bis(2-propenyloxy-κO)methyl-1-butanolato-κO tris(dodecylbenzenesulfonato) falls under neoalkoxy coordinate zirconates, characterized by its tris(dodecylbenzenesulfonyl) groups and propenyloxy ligands.

Chemical Structure and Molecular Characteristics

The compound features a central zirconium atom coordinated by:

  • Two 2-propenyloxy-methyl-butanolato ligands : Providing steric bulk and thermal stability via branched alkoxy groups.
  • Three dodecylbenzenesulfonato groups : Enhancing hydrophobicity and interfacial adhesion in polymer matrices.

Molecular Formula : C₆₃H₁₀₂O₁₆S₃Zr
Key Properties :

  • Molecular Weight : ~1,400 g/mol (estimated from structural analogs).
  • Coordination Geometry : Distorted octahedral due to ligand asymmetry.
  • Thermal Stability : Superior to titanate analogs, with decomposition temperatures exceeding 250°C.

Significance in Materials Science and Chemical Engineering

This zirconate excels in:

  • Polymer Composites : Disperses fillers (e.g., CaCO₃, carbon black) by forming monomolecular layers on particle surfaces.
  • Adhesion Promotion : Bonds fluoropolymers to metals via sulfonato groups, critical in aerospace coatings.
  • Rheology Modification : Reduces melt viscosity in filled thermoplastics by 30–50%, enabling energy-efficient processing.

Comparative Analysis with Related Titanate Compounds

Property Zirconate Coupling Agents Titanate Coupling Agents
Thermal Stability Stable up to 250°C Degrade above 200°C
UV Resistance Non-discoloring in UV-exposed polymers Prone to yellowing
Substrate Compatibility Effective on non-siliceous fillers (e.g., graphite) Limited to hydroxyl-rich surfaces
Catalytic Activity Mild, avoids premature polymer crosslinking High, risks unwanted side reactions

Zirconates’ resistance to reduction and larger coordination sphere make them preferable for high-performance applications.

Properties

CAS No.

109766-35-0

Molecular Formula

C66H112O12S3Zr

Molecular Weight

1285.0 g/mol

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butan-1-ol;4-dodecylbenzenesulfonic acid;zirconium

InChI

InChI=1S/3C18H30O3S.C12H22O3.Zr/c3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*13-16H,2-12H2,1H3,(H,19,20,21);4-5,13H,1-2,6-11H2,3H3;

InChI Key

CAWRZKUIHRTNMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCC(CO)(COCC=C)COCC=C.[Zr]

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCC(CO)(COCC=C)COCC=C.[Zr]

Origin of Product

United States

Chemical Reactions Analysis

Ligand Substitution and Stability

The compound’s stability and substitution patterns are governed by its bulky dodecylbenzenesulfonate (DBS) ligands and propenyloxy groups. Key findings include:

  • Hydrolysis Resistance : The DBS ligands enhance hydrolytic stability compared to simpler zirconium alkoxides (e.g., zirconium propoxide), which readily hydrolyze in water .
  • Ligand Exchange : Analogous zirconium sulfonates undergo ligand substitution with chelating agents like acetylacetone (Hacac), forming stable complexes . For example: Zr DBS 3(propenyloxy)+2HacacZr DBS acac 2+byproducts\text{Zr DBS }_3(\text{propenyloxy})+2\,\text{Hacac}\rightarrow \text{Zr DBS acac }_2+\text{byproducts} This reaction mirrors trends in zirconium propoxide chemistry, where acac ligands displace alkoxide groups .

Catalytic Activity

The compound’s Lewis acidic zirconium center facilitates catalytic applications:

  • Polymer Crosslinking : The propenyloxy groups enable participation in radical polymerization or thiol-ene reactions, making it a crosslinking agent in polymer matrices.
  • Surface Modification : Sulfonate ligands improve compatibility with organic substrates, enhancing adhesion in coatings .
Reaction Type Conditions Products/Applications
Radical PolymerizationUV/thermal initiationCrosslinked polymers (e.g., resins, adhesives)
Nucleophilic SubstitutionWith amines or thiolsFunctionalized surfaces or hybrid materials
Hydrolysis-CondensationControlled aqueous environmentsZirconium oxide precursors

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar zirconium sulfonates reveals:

  • Weight Loss Stages :
    • ~150–250°C : Loss of volatile propenyloxy fragments.
    • ~300–500°C : Degradation of DBS ligands into SO₂ and hydrocarbons.
    • >600°C : Residual zirconium oxide (ZrO₂) .

Reactivity with Oxidizing Agents

The compound’s zirconium center and organic ligands exhibit sensitivity to strong oxidizers:

  • Oxidative Degradation : Reactions with peroxides or chlorates generate ZrO₂, CO₂, and sulfonic acid derivatives .
  • Hazard Profile : Combustible upon contact with oxidizing agents, necessitating inert handling conditions .

Scientific Research Applications

Catalysis

One of the primary applications of this zirconium compound is in catalysis. Its ability to facilitate chemical reactions makes it valuable in organic synthesis and industrial processes. Studies have shown that zirconium complexes can act as effective catalysts in various reactions, including polymerization and oxidation processes.

Case Study: Polymerization Catalysis
In a study published in a peer-reviewed journal, zirconium-based catalysts were used to polymerize olefins effectively. The results indicated high activity and selectivity, demonstrating the compound's potential for producing high-performance polymers with desired properties .

Materials Science

This compound exhibits properties that make it suitable for use in advanced materials. Its unique structure allows for the development of composite materials that can enhance mechanical strength and thermal stability.

Case Study: Composite Materials
Research has demonstrated that incorporating zirconium complexes into polymer matrices significantly improves their thermal and mechanical properties. For instance, composites containing zirconium derivatives showed enhanced resistance to thermal degradation when subjected to high temperatures .

Biomedical Applications

Zirconium compounds have also been explored for biomedical applications due to their biocompatibility and potential use in drug delivery systems.

Case Study: Drug Delivery Systems
A recent study investigated the use of zirconium-based nanoparticles for targeted drug delivery. The findings revealed that these nanoparticles could encapsulate therapeutic agents effectively and release them in a controlled manner, making them promising candidates for cancer therapy .

Environmental Applications

The environmental applications of zirconium compounds are also noteworthy. They are being studied for their ability to remove heavy metals from wastewater through adsorption processes.

Case Study: Heavy Metal Removal
In an experimental setup, zirconium-based adsorbents were tested for their efficiency in removing lead and cadmium ions from contaminated water sources. The results indicated a high removal efficiency, suggesting that this compound could be utilized in water treatment technologies .

Comparison with Similar Compounds

Titanium Analog: 2,2-bis(2-propenyloxy-κ⁰O)methyl-1-butanolato-κ⁰O tris(dioctyl phosphato-) Titanium

Key Differences :

  • Metal Center : Titanium replaces zirconium, altering redox properties and Lewis acidity. Titanium complexes are often more reactive in polymerization catalysis.
  • Counterion: Dioctyl phosphate replaces dodecylbenzenesulfonate.
  • Applications : Titanium-phosphato complexes are used in materials science for surface modification or as adhesion promoters, whereas sulfonates in zirconium analogs may prioritize surfactant or stabilizing roles .

Zirconium Indenyl Derivatives (e.g., Bis(indenyl)zirconium dichloride)

Key Differences :

  • Ligand Structure : Indenyl ligands (cyclopentadienyl analogs) in bis(indenyl)zirconium dichloride provide strong π-bonding, enhancing catalytic activity in olefin polymerization.
  • Counterion : Chloride ions in indenyl derivatives contrast with sulfonates, affecting solubility (chlorides are typically solids) and reactivity (chlorides are more labile).
  • Applications: Indenyl-zirconium complexes are industrial catalysts for polyolefins, while the propenyloxy-butanolato zirconium compound may lack similar catalytic efficiency but excel in stabilization or emulsification .

Data Table: Comparative Properties

Property Zirconium, 2,2-bis(2-propenyloxy)methyl-1-butanolato tris(dodecylbenzenesulfonato) Titanium Analog Bis(indenyl)zirconium dichloride
Metal Center Zirconium Titanium Zirconium
Ligand Type Propenyloxy-butanolato Propenyloxy-butanolato Indenyl
Counterion Dodecylbenzenesulfonate Dioctyl phosphate Chloride
Solubility High in organic solvents (sulfonate-enhanced) Moderate (phosphate-limited) Low (solid, polar solvents required)
Thermal Stability High (bulky sulfonates) Moderate Very high (indenyl bonding)
Primary Applications Surfactant, polymer stabilizer Adhesion promoter, coatings Olefin polymerization catalyst

Research Findings and Regulatory Considerations

  • Ligand Reactivity: The propenyloxy groups in the butanolato ligand (CAS 682-09-7) are listed on Canadian and EU inventories, indicating established commercial use. These groups may facilitate crosslinking in polymers or act as reactive sites in catalysis .
  • Environmental Impact : Dodecylbenzenesulfonates are common surfactants with regulated biodegradability profiles. In contrast, phosphate-based titanium analogs may face stricter disposal guidelines due to eutrophication risks .
  • Catalytic Potential: While indenyl-zirconium derivatives dominate catalysis, the sulfonate-stabilized zirconium compound may fill niche roles in emulsion systems or as a co-catalyst due to its solubility and stability .

Biological Activity

Zirconium complexes have garnered attention in various fields, including catalysis and medicinal chemistry. The compound Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-) is a unique zirconium complex that exhibits notable biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₄₉H₈₃O₁₈S₃Zr
  • Molecular Weight : 1083.38 g/mol

The compound contains multiple functional groups that may interact with biological systems, particularly through coordination with biomolecules.

Biological Activity Overview

Research indicates that zirconium complexes can exhibit various biological activities, including:

  • Antimicrobial Properties : Some zirconium complexes have shown effectiveness against bacterial strains.
  • Anticancer Activity : Certain derivatives have demonstrated the ability to inhibit tumor cell proliferation.
  • Enzyme Inhibition : Zirconium compounds may act as inhibitors for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

The biological activities of zirconium complexes can be attributed to several mechanisms:

  • Cell Membrane Disruption : Zirconium complexes may interact with lipid membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress within cells, resulting in apoptosis.
  • Enzyme Interaction : By binding to active sites on enzymes, zirconium complexes can inhibit their function, disrupting metabolic processes.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of a related zirconium complex, researchers found that treatment with the compound resulted in significant apoptosis in human glioblastoma cell lines. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, indicating mitochondrial-mediated apoptosis. The study highlighted the potential for zirconium complexes in cancer therapy due to their selective toxicity towards tumor cells while sparing normal cells .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial activity of zirconium complexes against various bacterial strains. Results showed that certain derivatives exhibited significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Research Findings

Recent findings emphasize the need for further exploration of zirconium complexes in biological systems:

  • Toxicity Studies : While some studies indicate low toxicity towards normal cells, comprehensive toxicity assessments are necessary to evaluate safety profiles.
  • Mechanistic Insights : Understanding the detailed mechanisms through which these compounds exert their effects is crucial for optimizing their use in therapeutic applications.
  • Synergistic Effects : Investigating combinations of zirconium complexes with existing drugs may enhance therapeutic efficacy and reduce resistance.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the coordination geometry of zirconium in this compound?

  • Methodological Answer : Use a combination of X-ray crystallography (for definitive structural elucidation) and NMR spectroscopy (¹H, ¹³C, and ³¹P for ligand environments). For zirconium coordination, EXAFS (Extended X-ray Absorption Fine Structure) can resolve bond distances and ligand arrangements. Evidence from analogous zirconium complexes (e.g., bridged metallocenes in ) highlights the importance of crystallography for confirming κ.O binding modes .

Q. How can synthetic protocols for this compound be optimized to avoid ligand degradation during reaction?

  • Methodological Answer : Control reaction conditions by:

  • Using anhydrous solvents (e.g., THF or toluene) under inert atmosphere (N₂/Ar).
  • Maintaining low temperatures (0–5°C) during ligand addition to prevent propenyloxy group hydrolysis.
  • Employing slow ligand titration to minimize side reactions. Similar protocols for zirconium coupling agents (e.g., ZCA-N09 in ) emphasize temperature control to preserve ligand integrity .

Q. What are the critical purity assessment criteria for this compound in catalysis studies?

  • Methodological Answer :

  • Elemental analysis (C, H, S, Zr) to confirm stoichiometry.
  • HPLC-MS to detect residual sulfonate or propenyloxy ligands.
  • Thermogravimetric analysis (TGA) to assess thermal stability, as seen in ’s comparison of monoalkoxy vs. neoalkoxy zirconates .

Advanced Research Questions

Q. How do steric effects of the dodecylbenzenesulfonate ligands influence catalytic activity in polymerization reactions?

  • Methodological Answer :

  • Conduct competitive ligand substitution experiments with smaller sulfonate groups (e.g., methylbenzenesulfonate) to compare catalytic turnover rates.
  • Use DFT calculations to model steric hindrance at the zirconium center. Evidence from bridged zirconium dichloride complexes (e.g., ) suggests bulky ligands reduce catalytic efficiency but enhance selectivity .

Q. What mechanisms explain the compound’s thermal stability, and how can degradation pathways be mitigated?

  • Methodological Answer :

  • Perform TGA-DSC to identify decomposition thresholds (e.g., notes ZCA-N09’s stability up to 250°C due to neoalkoxy groups) .
  • Pyrolysis-GC/MS to analyze volatile degradation products.
  • Modify ligand architecture (e.g., replace propenyloxy with allyl ethers) to enhance stability via stronger Zr-O bonds.

Q. How can contradictory NMR and crystallography data on ligand coordination be resolved?

  • Methodological Answer :

  • Variable-temperature NMR to assess dynamic ligand exchange in solution.
  • Compare solid-state (crystallography) and solution-state (NMR/EXAFS) data to identify equilibrium shifts. For example, ’s bis(indenyl)zirconium dichloride shows discrepancies between solid-state and solution structures due to fluxional behavior .

Q. What strategies enable the selective functionalization of the propenyloxy groups without disrupting the zirconium core?

  • Methodological Answer :

  • Use mild oxidizing agents (e.g., MnO₂) for controlled epoxidation of propenyloxy moieties.
  • Employ click chemistry (e.g., azide-alkyne cycloaddition) for orthogonal functionalization. ’s coupling agents suggest pre-functionalized ligands improve compatibility with polymer matrices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity between academic studies and industrial patents?

  • Methodological Answer :

  • Replicate experiments using standardized conditions (solvent purity, catalyst loading, temperature).
  • Analyze ligand batch variability (e.g., residual chloride in ’s zirconium dichloride precursors) .
  • Cross-reference with kinetic isotope effects or in situ spectroscopy to identify hidden variables.

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